molecular formula C8H5BrClNO4 B1386334 Methyl 5-bromo-2-chloro-3-nitrobenzoate CAS No. 124371-59-1

Methyl 5-bromo-2-chloro-3-nitrobenzoate

Cat. No.: B1386334
CAS No.: 124371-59-1
M. Wt: 294.48 g/mol
InChI Key: XVVAOPFGJSBHMS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4 and a molecular weight of 294.49 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration, bromination, and chlorination of methyl benzoate. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing bromine or chlorine.

    Reduction: Methyl 5-bromo-2-chloro-3-aminobenzoate.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Methyl 5-bromo-2-chloro-3-nitrobenzoate is used in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-3-nitrobenzoate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (nitro, bromo, and chloro). These groups make the aromatic ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-chloro-3-nitrobenzoate is unique due to the combination of bromine, chlorine, and nitro groups on the benzoate structure. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

methyl 5-bromo-2-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVAOPFGJSBHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20 ml of concentrated sulfuric acid are added dropwise to 51.0 g (0.182 mol) of 5-bromo-2-chloro-3-nitrobenzoic acid and 500 ml of methanol. The mixture is then boiled under reflux for 16 hours and subsequently cooled with an ice bath and the resulting precipitate is isolated by filtration. The mother liquor is concentrated, water is added and the resulting precipitate is isolated by filtration.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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